(2'-Methoxyvinyl)pyrene
Overview
Description
“(2’-Methoxyvinyl)pyrene” is a highly sensitive chemiluminescent probe for singlet oxygen detection . It generates chemiluminescence upon decomposition to 1-pyrenecarboxaldehyde at 465 nm . It is cell-impermeant and can be used either in the presence of model cells or in aqueous solution to approximate the concentrations of generated extracellular 1 O2 .
Synthesis Analysis
The synthesis of substituted pyrenes, such as “(2’-Methoxyvinyl)pyrene”, can be achieved by indirect methods . One such method is the tetrahydropyrene (THPy) approach, which allows the performance of electrophilic aromatic substitutions (EAS) at positions 2 and 7 on pyrene .Scientific Research Applications
Solar Cells and Hole-Transporting Materials
(2'-Methoxyvinyl)pyrene derivatives have shown significant promise in the development of perovskite-based solar cells. The pyrene derivatives act as efficient hole-transporting materials (HTMs), contributing to the overall power conversion efficiency of the cells. For example, a specific pyrene-based derivative demonstrated a power conversion efficiency comparable to the well-studied spiro-OMeTAD, making it a valuable HTM candidate for high-efficiency perovskite solar cells (Jeon et al., 2013).
Light Emitting Materials
Pyrene pyrazoline derivatives with varying methoxyphenyl substitution levels have been synthesized and exhibit distinct photophysical properties. These materials show potential in light-emitting applications due to their enduring green light emission and their nonlinear optical properties. The introduction of methoxy groups and the polyaromatic structure of pyrene contribute to the materials' light-emitting capabilities, making them suitable for applications such as light harvesting in solar materials (Karuppusamy et al., 2019).
Chemosensors and Detection
Pyrene derivatives have been utilized in the development of chemosensors, particularly for the detection of specific metal ions and environmental contaminants. For instance, a pyrene-based polymer was synthesized and demonstrated efficient and selective chemosensor properties for the detection of strontium ions in an aqueous medium, highlighting its potential in environmental monitoring and public safety applications (Kaur et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Pyrene derivatives have been investigated for their potential in OLED applications due to their high charge carrier mobility and chemical stability. Efforts to minimize aggregation in polypyrene have led to the development of materials with high solid-state fluorescence quantum yield and blue emission, indicating their potential for use in high-performance blue-light-emitting diodes (Figueira-Duarte et al., 2010).
Mechanism of Action
“(2’-Methoxyvinyl)pyrene” acts as a probe for singlet oxygen detection . In the context of photodynamic therapy (PDT), it can be used to approximate the concentrations of generated extracellular 1 O2 . The generation of reactive oxygen species (ROS), notably singlet oxygen (1 O2), is a key aspect of PDT .
Safety and Hazards
Future Directions
The future directions of “(2’-Methoxyvinyl)pyrene” research could involve its use in photodynamic therapy (PDT), given its role as a singlet oxygen sensor . The exploration of cellular responses and interactions reveals opportunities for refining and optimizing PDT, which holds significant potential in the ongoing fight against cancer .
Properties
IUPAC Name |
1-[(E)-2-methoxyethenyl]pyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-12-11-13-5-6-16-8-7-14-3-2-4-15-9-10-17(13)19(16)18(14)15/h2-12H,1H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTJXHYDKUXJRK-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93265-41-9 | |
Record name | (2'-Methoxyvinyl)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093265419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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